TAK-448: A Technical Overview of a Potent KISS1R Agonist
TAK-448: A Technical Overview of a Potent KISS1R Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-448, also known as MVT-602, is a synthetic oligopeptide analog of kisspeptin, engineered for improved stability and potent agonism at the kisspeptin-1 receptor (KISS1R).[1][] Initially investigated for the treatment of prostate cancer, its development has since pivoted towards addressing female infertility.[3][4] This document provides an in-depth technical guide on TAK-448, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols, and visualizing its complex signaling and therapeutic pathways. As a powerful tool for modulating the hypothalamic-pituitary-gonadal (HPG) axis, TAK-448's unique pharmacological profile—characterized by acute stimulation and chronic suppression—offers significant therapeutic potential and serves as a valuable probe for reproductive and oncological research.
Introduction to the Kisspeptin System and TAK-448
The discovery of kisspeptin and its G protein-coupled receptor, KISS1R (also known as GPR54), revolutionized our understanding of reproductive endocrinology.[1][5] Kisspeptin signaling is now recognized as the master regulator of the HPG axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[5][6] This central role makes the kisspeptin system an attractive target for therapeutic intervention in a range of hormone-dependent conditions.
Native kisspeptin peptides, however, are subject to rapid in vivo degradation, limiting their therapeutic utility.[1] TAK-448 was developed as a potent, more stable analog of the active C-terminal decapeptide of kisspeptin.[1][7] Its structure was modified to enhance its pharmacokinetic profile while retaining high-affinity binding and full agonist activity at the KISS1R.[][8]
Mechanism of Action: KISS1R Signaling and HPG Axis Modulation
Intracellular Signaling Cascade
TAK-448 exerts its effects by binding to and activating KISS1R, a Gq/11-coupled receptor.[9] This binding event initiates a well-defined intracellular signaling cascade:
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G-Protein Activation: Ligand binding induces a conformational change in KISS1R, leading to the activation of the Gαq/11 subunit.[9][10]
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PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[6][11]
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Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]
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Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10][11]
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PKC and MAPK Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9][11] This activation leads to a downstream phosphorylation cascade involving mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38.[5][11]
This signaling cascade ultimately leads to the depolarization of GnRH neurons and the subsequent release of GnRH.[5][6]
Biphasic Effect on the HPG Axis
The most critical aspect of TAK-448's pharmacology is its biphasic effect, which is dependent on the mode of administration.
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Acute/Pulsatile Administration: A single injection of TAK-448 potently stimulates the HPG axis, causing a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and, subsequently, testosterone.[1][8] This effect is being explored for triggering oocyte maturation in female infertility treatments.[3][4]
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Chronic/Sustained Administration: Continuous exposure to TAK-448 leads to desensitization and downregulation of the KISS1R.[1] This paradoxically results in a profound and sustained suppression of the HPG axis, reducing LH, FSH, and testosterone to castrate levels.[7][8] This suppressive effect formed the basis of its initial development as an androgen deprivation therapy for prostate cancer.[1][12]
Quantitative Data
The following tables summarize the key quantitative data for TAK-448 from published in vitro, preclinical, and clinical studies.
Table 1: In Vitro Receptor Activity
| Parameter | Value | Target | Reference |
|---|---|---|---|
| IC₅₀ | 460 pM | KISS1R | [13][14] |
| EC₅₀ | 632 pM | KISS1R |[13][14] |
Table 2: Phase 1 Pharmacokinetics in Healthy Males (Single-Dose SC)
| Parameter | Value Range | Note | Reference |
|---|---|---|---|
| Tₘₐₓ (Time to max concentration) | 0.25 - 0.5 hours | Across single-bolus or 2-hour infusion | [1][7] |
| Terminal Elimination Half-life (t₁/₂) | 1.4 - 5.3 hours | Median range |[1][7] |
Table 3: Phase 1 Pharmacodynamics in Healthy Males
| Dosing Regimen | Dose Range | Effect on Testosterone (T) | Time Course | Reference |
|---|---|---|---|---|
| Single Bolus / 2-hr Infusion | 0.01 - 6 mg/d | ~1.3 to 2-fold increase | Peak effect by 48 hours | [7] |
| 14-Day Continuous Infusion | > 0.1 mg/d | Drop to below-baseline, then sustained suppression to castration levels | Below baseline by 60 hours; castration level by Day 8 |[7] |
Table 4: Phase 1 Efficacy in Prostate Cancer Patients (1-Month Depot)
| Dose | Endpoint | Result | Reference |
|---|---|---|---|
| 12 mg or 24 mg | Testosterone (T) Suppression | T < 20 ng/dL in 4 of 5 patients | [1][7] |
| 24 mg | PSA Response | > 50% decrease in all patients |[1][7] |
Table 5: Preclinical Efficacy in Rat Xenograft Models
| Parameter | Finding | Comparison | Model | Reference |
|---|---|---|---|---|
| Anti-tumor Effect | Stronger overall anti-tumor effect | Superior to Leuprolide (TAP-144) | VCaP Rat Xenograft | [15][16] |
| Onset of Action | Faster onset of anti-tumor effect | Faster than Leuprolide (TAP-144) | VCaP Rat Xenograft | [15] |
| Testosterone Control | More rapid and profound suppression | Superior to Leuprolide (TAP-144) | Male Rats | [8][12] |
| PSA Control | Better PSA control | Superior to Leuprolide (TAP-144) | JDCaP Xenograft |[12] |
Experimental Protocols
In Vitro KISS1R Functional Assay (Representative Protocol)
This protocol describes a typical method for assessing the agonist activity of TAK-448 at the KISS1R.
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Cell Line: A stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human KISS1R.
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Methodology:
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Cell Culture: Cells are cultured in appropriate media and seeded into 96- or 384-well plates.
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Compound Preparation: TAK-448 is serially diluted to create a concentration gradient.
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Stimulation: Cells are incubated with varying concentrations of TAK-448 for a specified period.
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Signal Detection: The activation of the Gq/11 pathway is measured. Common readouts include:
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Intracellular Calcium Mobilization: Using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and measuring fluorescence changes with a plate reader (e.g., FLIPR).
-
Inositol Monophosphate (IP1) Accumulation: Using a competitive immunoassay (e.g., HTRF) to measure the accumulation of IP1, a downstream metabolite of IP3.
-
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.
-
Phase 1 Clinical Trial in Healthy Males (Summarized Protocol)
This study evaluated the safety, pharmacokinetics, and pharmacodynamics of TAK-448.[1][7]
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Study Population: Healthy male subjects aged 50 years or older.[1][7]
-
Study Design: Randomized, placebo-controlled, dose-escalation study.
-
Part A (Single Dose):
-
Part B (Multiple Dose):
In Vivo Efficacy Study in a Rat Xenograft Model
This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of TAK-448 in a prostate cancer model.[12][17][18]
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Animal Model: Immunocompromised male rats (e.g., nude rats) bearing subcutaneous xenografts of an androgen-sensitive human prostate cancer cell line (e.g., VCaP or JDCaP).[12][15]
-
Methodology:
-
Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the rats. Tumors are allowed to grow to a specified volume.
-
Treatment Groups: Animals are randomized into groups to receive vehicle control, TAK-448, or a positive control like leuprolide.
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Drug Administration: TAK-448 is administered via a sustained-release formulation, such as a one-month depot injection, to ensure chronic exposure.[12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of general health.
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Sample Collection: Blood samples are collected periodically to measure plasma levels of testosterone and prostate-specific antigen (PSA).
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Endpoint Analysis: At the end of the study, animals are euthanized, and tumors and reproductive organs (prostate, seminal vesicles) are excised and weighed.[8]
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Data Analysis: Tumor growth inhibition, changes in PSA, and testosterone suppression are compared between treatment groups.
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Conclusion
TAK-448 is a well-characterized and potent KISS1R agonist with a compelling, dose-regimen-dependent dual mechanism of action. Its ability to acutely stimulate the HPG axis offers therapeutic promise in reproductive medicine, particularly for female infertility.[3] Conversely, its capacity for profound HPG axis suppression upon chronic administration demonstrates its potential, though now discontinued, as an androgen deprivation therapy for hormone-sensitive cancers. The extensive preclinical and clinical data available make TAK-448 an invaluable reference compound for drug development professionals and a critical tool for scientists investigating the complex biology of the kisspeptin system.
References
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- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model. | Semantic Scholar [semanticscholar.org]
- 17. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TAK-448 acetate | Kisspeptin | TargetMol [targetmol.com]
